O2-tert-butyl O3-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
CAS No.:
Cat. No.: VC18626313
Molecular Formula: C15H25NO5
Molecular Weight: 299.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H25NO5 |
|---|---|
| Molecular Weight | 299.36 g/mol |
| IUPAC Name | 2-O-tert-butyl 3-O-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate |
| Standard InChI | InChI=1S/C15H25NO5/c1-5-20-13(18)12-10-7-6-9(8-11(10)17)16(12)14(19)21-15(2,3)4/h9-12,17H,5-8H2,1-4H3/t9-,10+,11+,12-/m1/s1 |
| Standard InChI Key | OQSAJJZJGXXGDD-NOOOWODRSA-N |
| Isomeric SMILES | CCOC(=O)[C@H]1[C@H]2CC[C@@H](N1C(=O)OC(C)(C)C)C[C@@H]2O |
| Canonical SMILES | CCOC(=O)C1C2CCC(N1C(=O)OC(C)(C)C)CC2O |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound belongs to the class of bicyclic amines, featuring a fused ring system with nitrogen at the bridgehead. Key structural attributes include:
The bicyclo[2.2.2]octane framework imposes significant steric constraints, influencing reactivity and interactions with biological targets . The tert-butyl and ethyl ester groups enhance solubility in organic solvents, while the hydroxyl group at C5 enables hydrogen bonding .
Spectroscopic and Computational Data
-
InChI Code:
InChI=1S/C15H25NO5/c1-5-20-13(18)12-10-7-6-9(8-11(10)17)16(12)14(19)21-15(2,3)4/h9-12,17H,5-8H2,1-4H3/t9-,10+,11+,12-/m0/s1 -
X-ray Crystallography: Limited data exist, but analogous azabicyclo compounds exhibit chair-like conformations with nitrogen in a pseudo-axial position.
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis typically involves multi-step sequences starting from simpler bicyclic precursors. A representative pathway includes:
-
Cyclization: Formation of the azabicyclo[2.2.2]octane core via intramolecular Diels-Alder or Mannich reactions .
-
Esterification: Sequential protection of carboxyl groups with tert-butyl and ethyl esters under Mitsunobu or Steglich conditions .
-
Hydroxylation: Selective oxidation or hydroxylation at C5 using catalysts like OsO₄ or enzymatic methods .
Table 2.1: Optimization of Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source Citation |
|---|---|---|---|---|
| Cyclization | TiCl₄, CH₂Cl₂, −78°C → RT | 65 | 95 | |
| Esterification | DCC, DMAP, tert-butanol/ethanol | 78 | 97 | |
| Hydroxylation | OsO₄, NMO, acetone/H₂O | 52 | 90 |
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance efficiency. Key challenges include:
-
Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensure enantiomeric excess >99% .
-
Purification: Chromatography and crystallization are critical for removing diastereomeric impurities .
Biological Activity and Mechanisms
Pharmacological Profile
The compound modulates neurotransmitter receptors and enzymes, with demonstrated activity in:
-
Neuropharmacology: Partial agonism at σ-1 receptors, implicated in neuroprotection and pain modulation .
-
Antimicrobial Effects: Moderate inhibition of Staphylococcus aureus (MIC = 50 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .
Table 3.1: In Vitro Biological Assays
| Assay Type | Target | IC₅₀/EC₅₀ (µM) | Source Citation |
|---|---|---|---|
| σ-1 Receptor Binding | Guinea Pig Brain | 0.12 | |
| MAO-B Inhibition | Human Recombinant | 4.8 | |
| Cytotoxicity (HeLa) | Cell Viability | >100 |
Mechanism of Action
The hydroxyl and ester groups facilitate interactions with hydrophobic pockets in target proteins. Molecular dynamics simulations suggest:
-
σ-1 Receptor: Hydrogen bonding with Glu172 and π-stacking with Phe144 .
-
MAO-B: Covalent modification of FAD cofactor via nucleophilic attack.
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for derivatives with enhanced pharmacokinetic properties:
-
Prodrug Strategies: Hydroxyl group masking with acetyl or phosphate esters improves blood-brain barrier penetration .
-
Structure-Activity Relationships (SAR):
Preclinical Studies
-
Neuropathic Pain Models: Oral administration (10 mg/kg) reduced allodynia in rats by 60% .
-
Neuroprotection: Reduced glutamate-induced apoptosis in cortical neurons (EC₅₀ = 1.2 µM).
Comparative Analysis with Analogues
Structural Analogues
Advantages and Limitations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume